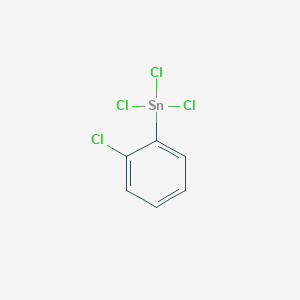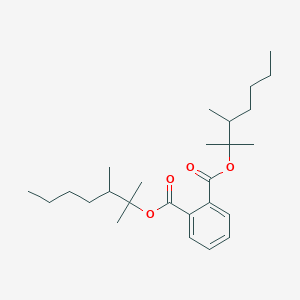![molecular formula C13H16O3 B14653599 [4-(2,2-Dimethylpropanoyl)phenyl]acetic acid CAS No. 52449-34-0](/img/structure/B14653599.png)
[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid: is an organic compound that features a phenyl ring substituted with an acetic acid group and a 2,2-dimethylpropanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2-Dimethylpropanoyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenylacetic acid with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(2,2-Dimethylpropanoyl)phenyl]acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group in the 2,2-dimethylpropanoyl moiety can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [4-(2,2-Dimethylpropanoyl)phenyl]acetic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a valuable tool for probing biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of [4-(2,2-Dimethylpropanoyl)phenyl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also participate in signaling pathways by binding to receptors or other biomolecules, thereby influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Phenylacetic acid: Similar in structure but lacks the 2,2-dimethylpropanoyl group.
2,4-Dimethylphenylacetic acid: Contains additional methyl groups on the phenyl ring.
(2R)-2-[(2,2-Dimethylpropanoyl)amino]-2-phenylacetic acid: Contains an amino group instead of the acetic acid group.
Uniqueness: [4-(2,2-Dimethylpropanoyl)phenyl]acetic acid is unique due to the presence of both the acetic acid and 2,2-dimethylpropanoyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
52449-34-0 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-[4-(2,2-dimethylpropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)12(16)10-6-4-9(5-7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
NPKJERXOEUWAOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



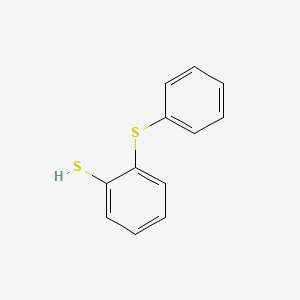
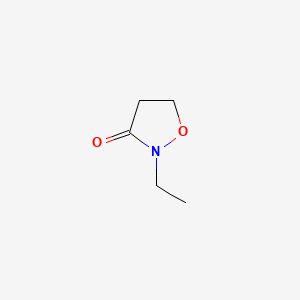
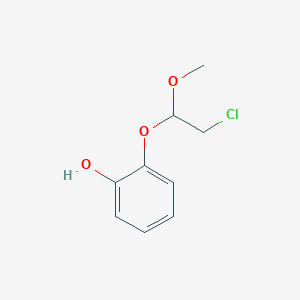
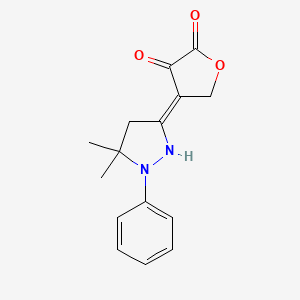
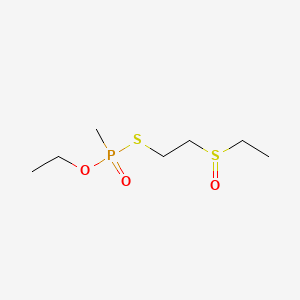
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)


![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
